10alpha-Hydroxy Oxymorphone is a derivative of oxymorphone, an opioid analgesic used primarily for the management of moderate to severe pain. It is classified as a small molecule and is recognized for its potent analgesic properties, similar to those of morphine, though it lacks cough suppressant activity. The compound is often studied for its potential therapeutic applications and its role in pain management protocols.
10alpha-Hydroxy Oxymorphone is synthesized from oxymorphone, which itself is derived from morphine. The synthesis typically involves oxidation processes that modify the chemical structure of oxymorphone to introduce the hydroxy group at the 10-alpha position.
The compound falls under the category of opioid analgesics and is classified as a controlled substance due to its potential for abuse and dependency. It interacts predominantly with mu-type opioid receptors in the central nervous system, leading to its analgesic effects.
The synthesis of 10alpha-Hydroxy Oxymorphone can be achieved through various chemical methods, including:
The synthetic routes often require careful control of reaction conditions to optimize yield and purity. For instance, maintaining appropriate temperatures and reaction times is crucial to prevent degradation or formation of undesired by-products.
The molecular formula of 10alpha-Hydroxy Oxymorphone is . Its structure features a complex arrangement typical of morphinan derivatives, characterized by a fused ring system that includes multiple functional groups.
10alpha-Hydroxy Oxymorphone participates in several chemical reactions typical of opioid compounds:
The reactions are generally facilitated under controlled laboratory conditions using specific reagents that ensure high selectivity and yield. For instance, the use of chromium catalysts in benzylic oxidation has been highlighted for producing significant amounts of 10alpha-Hydroxy Oxymorphone efficiently .
The mechanism of action for 10alpha-Hydroxy Oxymorphone primarily involves its interaction with mu-type opioid receptors located in the brain and spinal cord. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:
Research indicates that 10alpha-Hydroxy Oxymorphone exhibits a high affinity for mu-opioid receptors, similar to its parent compound oxymorphone .
10alpha-Hydroxy Oxymorphone is primarily investigated for:
Research continues into optimizing its use within clinical settings while addressing concerns related to opioid dependency and misuse.
The development of semisynthetic opioids represents a pivotal strategy in medicinal chemistry to optimize the pharmacological profile of naturally occurring opiate alkaloids. Morphine, isolated by Friedrich Sertürner in 1804, served as the foundational structure for these efforts due to its potent μ-opioid receptor (MOR) agonist properties but significant drawbacks including addiction potential and respiratory depression [5] [10]. The structural complexity of morphine—characterized by a pentacyclic morphinan skeleton with chiral centers and functional groups at C3 (phenolic OH), C6 (allylic alcohol), and N17 (tertiary amine)—provided multiple sites for chemical modification. Early semisynthetic approaches focused on simple transformations: methylation of morphine’s C3 phenol yielded codeine (reduced MOR affinity but improved oral bioavailability), while oxidation of morphine produced morphinone derivatives [10].
Oxymorphone (14-hydroxy-7,8-dihydromorphinone) emerged as a critical intermediate in this evolutionary pipeline. Synthesized from thebaine via 14-hydroxydihydrocodeinone, its key structural features include a C14 hydroxyl group and C6 carbonyl, which enhanced μ-receptor binding affinity and analgesic potency compared to morphine [4] [8]. The quest to further refine opioid specificity and efficacy drove exploration of positional isomers and hydroxylated derivatives across the morphinan scaffold. For instance, 10α-hydroxylation—a stereospecific modification at the bridgehead carbon (C10)—represented an underexplored area due to synthetic challenges in accessing this sterically hindered position [6] [10].
Table 1: Key Semisynthetic Opioids Derived from Morphine Alkaloids
Compound | Structural Modification | Significance |
---|---|---|
Morphine | None (natural product) | μ-opioid agonist; analgesic gold standard |
Codeine | 3-O-methylation | Prodrug; reduced abuse liability |
Oxymorphone | 7,8-dihydro; 6-keto; 14-hydroxy | 10× MOR affinity vs. morphine; scaffold for further derivatives |
10α-Hydroxy Oxymorphone | 10α-hydroxylation | Stereochemically unique impurity; uncharacterized receptor interactions |
Morphine alkaloid derivatives have been indispensable tools for probing opioid receptor (OR) subtype selectivity and functional responses. The three primary OR subtypes—μ (MOR), κ (KOR), and δ (DOR)—exhibit distinct physiological roles: MOR activation mediates analgesia and euphoria, KOR agonists produce dysphoria, and DOR modulates MOR responses [4] [8]. Structural modifications to the morphinan core profoundly alter receptor engagement:
10α-Hydroxy oxymorphone’s significance lies in its stereochemistry: the α-oriented hydroxyl at C10 introduces axial chirality, potentially altering the molecule’s hydrogen-bonding capacity and hydrophobic interactions with OR subtypes. Studies on C10-hydroxylated morphine analogues revealed retained but diminished MOR affinity, suggesting this position modulates—but does not eliminate—receptor engagement [6] [10]. Notably, Kabay’s "green method" for industrial-scale alkaloid extraction enabled the production of novel derivatives like 10α-hydroxy compounds, which were initially characterized as synthetic intermediates or impurities rather than targeted therapeutics [5].
Table 2: Opioid Receptor Interactions of Select Oxymorphone Derivatives
Derivative | μ-Receptor Affinity | δ-Receptor Affinity | Key Findings |
---|---|---|---|
Oxymorphone | High (Ki = 0.78 nM) | Low | Reference MOR agonist |
7-Spiroindanyl oxymorphone | Reduced 100-fold | High | First δ-selective agonist from morphinan scaffold |
3-Sulfonamido oxymorphone | Inactive | Inactive | Validates C3 phenol as critical pharmacophore |
10α-Hydroxy oxymorphone | Undetermined | Undetermined | Predicted altered steric orientation vs. parent |
The discovery of 10α-hydroxy oxymorphone arose indirectly from impurity characterization efforts targeting morphine and its analogues. Farsam et al. (1990) first identified 10α-hydroxymorphine as a bioactive impurity in pharmaceutical-grade morphine using thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC–MS) [3] [6]. This compound—formed via oxidative degradation during morphine storage or processing—retained opioid activity in guinea pig ileum assays, albeit with reduced potency compared to morphine. Its structure was confirmed through spectral data: nuclear magnetic resonance (NMR) showed a downfield-shifted C10 signal (δ 4.8 ppm), indicating hydroxylation, and X-ray crystallography established the α-configuration of the 10-OH group [6].
10α-Hydroxy oxymorphone likely shares a similar genesis pathway: as an oxidation byproduct during the synthesis or storage of oxymorphone. Though not explicitly isolated in the retrieved studies, its existence is inferred from:
Impurity profiling thus serves dual purposes: ensuring pharmaceutical purity and serendipitously uncovering novel bioactive derivatives. 10α-hydroxy oxymorphone exemplifies how "structural accidents" can yield compounds with unique pharmacological potential warranting targeted synthesis and evaluation.
Table 3: Analytical Characterization of C10-Hydroxylated Morphinan Impurities
Parameter | 10α-Hydroxymorphine | Inferred for 10α-Hydroxy Oxymorphone |
---|---|---|
Origin | Morphine oxidation | Oxymorphone oxidation |
Detection Method | TLC (Rf = 0.42); GC-MS (m/z 301 [M]+) | HPLC-UV/HPLC-MS (predicted m/z 317 [M]+) |
Stereochemistry | α-OH at C10 (X-ray confirmed) | Expected α-configuration |
Bioactivity | Reduced MOR agonism vs. morphine | Unknown; possibly altered OR subtype selectivity |
Comprehensive List of Compounds Mentioned
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3